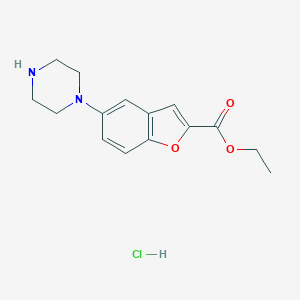

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3.ClH/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17;/h3-4,9-10,16H,2,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUHEEPSXHVIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460665 | |

| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765935-67-9 | |

| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765935679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXYLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CCC6FM4ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate Hydrochloride: Properties, Synthesis, and Analytical Characterization

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride, a pivotal intermediate in the synthesis of the antidepressant drug Vilazodone. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical and physical properties of the compound, outlines detailed synthetic and purification protocols, and establishes robust analytical methodologies for quality control. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for the effective handling, analysis, and application of this important pharmaceutical building block.

Introduction

In the landscape of modern therapeutics for major depressive disorder (MDD), Vilazodone stands out due to its novel dual-action mechanism as a serotonin partial agonist and reuptake inhibitor (SPARI).[1][2][3] The efficacy and safety of such advanced active pharmaceutical ingredients (APIs) are intrinsically linked to the quality of their precursors. This compound is the key advanced intermediate in the synthesis of Vilazodone, making a thorough understanding of its chemical properties not just beneficial, but critical for drug development and manufacturing.[4][5]

This guide offers an in-depth exploration of this intermediate, moving beyond a simple recitation of data. It explains the causality behind experimental choices, provides self-validating protocols, and grounds all technical information in authoritative sources. We will cover its fundamental physicochemical properties, explore validated synthetic pathways, and detail a suite of analytical techniques required for its comprehensive characterization, ensuring its suitability for cGMP (current Good Manufacturing Practice) production of Vilazodone.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of the compound's identity and physical characteristics is the foundation for all subsequent development activities, from reaction optimization to formulation.

Chemical Identifiers

The subject of this guide is the hydrochloride salt, which is distinct from its free base form. Clarity on this point is crucial for accurate molecular weight calculations and stoichiometry in synthetic applications.

| Identifier | Value | Source(s) |

| Compound Name | This compound | N/A |

| IUPAC Name | ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;hydrochloride | [4] |

| CAS Number | 765935-67-9 (for Hydrochloride Salt) | [4] |

| CAS Number | 163521-20-8 (for Free Base) | [6] |

| Molecular Formula | C₁₅H₁₉ClN₂O₃ | [4] |

| Molecular Weight | 310.78 g/mol | [4] |

| Synonyms | 1-(2-Ethoxycarbonyl benzofuran-5-yl) piperazine hydrochloride | [7] |

Physicochemical Properties

These properties are critical for process chemists and formulation scientists. For instance, solubility dictates the choice of reaction solvents and purification methods, while the pKa is vital for developing extraction and purification protocols based on pH adjustments.

| Property | Value | Source(s) |

| Physical Form | Solid, Pale Beige Powder | [8] |

| Melting Point | >141°C (decomposes) | [8] |

| Solubility | Soluble in DMSO, Methanol | [8] |

| pKa (Predicted) | 8.85 ± 0.10 | [8] |

| Boiling Point (Predicted) | 429.0 ± 35.0 °C at 760 mmHg | [8] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [9] |

Section 2: Synthesis and Purification

The synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is a multi-step process. The choice of a synthetic route in a pharmaceutical setting is driven by factors such as cost, scalability, safety, and yield. Chinese patent CN107674052A discloses a robust method starting from 6-nitro coumarin, which offers a scalable and efficient pathway.[4]

Synthetic Workflow Overview

The described pathway involves the formation of the benzofuran ring system, followed by the introduction of the piperazine moiety. This strategic sequence is designed to handle the different reactivities of the functional groups and to facilitate purification at intermediate stages.

Sources

- 1. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 3. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN107674052A - Vilazodone intermediate 5ï¼1 piperazinylï¼The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2 - Google Patents [patents.google.com]

- 5. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

- 6. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. Vilazodone - Wikipedia [en.wikipedia.org]

- 9. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

The Strategic Role of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride in Modern Antidepressant Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Architectural Element in Neuropharmacology

In the landscape of modern medicinal chemistry, the efficient and robust synthesis of complex molecular entities is paramount. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride, a heterocyclic compound, has emerged not as a therapeutic agent in its own right, but as a critical building block in the manufacture of a significant psychiatric medication.[1][2] Its primary and well-documented application lies in its role as a key intermediate in the synthesis of Vilazodone. Vilazodone is an antidepressant approved for the treatment of major depressive disorder, notable for its dual mechanism of action.[3][4][5] This guide will provide an in-depth technical overview of this compound, focusing on its physicochemical properties and its strategic implementation in the convergent synthesis of Vilazodone.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application in process chemistry and scale-up operations.

| Property | Value | Source |

| Molecular Formula | C15H18N2O3・HCl | [6] |

| Molecular Weight | 310.78 g/mol (hydrochloride salt) | |

| Appearance | Solid | [7] |

| Melting Point | >141°C (decomposition) | [7] |

| Solubility | Soluble in DMSO and Methanol | [7] |

| Storage | 2-8°C, protected from light | [7] |

The Convergent Synthesis of Vilazodone: A Modular Approach

The industrial synthesis of Vilazodone is a prime example of a convergent synthetic strategy. This approach involves the independent synthesis of two complex molecular fragments, which are then coupled in a later step to form the final active pharmaceutical ingredient (API). This methodology is often favored for its efficiency and ability to maximize yield. This compound constitutes one of these crucial fragments, the benzofuran moiety. The other key intermediate is 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[8][9]

The overall synthetic pathway can be visualized as follows:

Caption: Convergent synthesis of Vilazodone.

Experimental Protocol: Coupling of Intermediates

The final key step in the synthesis of Vilazodone involves the nucleophilic substitution reaction between the two primary intermediates. The following is a generalized protocol based on documented synthetic routes.

Materials:

-

This compound

-

3-(4-chlorobutyl)-1H-indole-5-carbonitrile

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A high-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Potassium iodide (optional, as a catalyst)

Procedure:

-

To a stirred solution of this compound in the chosen solvent, add the base to neutralize the hydrochloride and liberate the free base.

-

Add 3-(4-chlorobutyl)-1H-indole-5-carbonitrile to the reaction mixture.

-

If desired, add a catalytic amount of potassium iodide to facilitate the substitution reaction.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 140°C.[8] The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The intermediate product, Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate, is then typically converted to the final carboxamide, Vilazodone, through aminolysis.[10] This can be achieved by reaction with a source of ammonia.

-

The final product, Vilazodone, is then isolated and purified using standard techniques such as crystallization or chromatography.

Caption: Workflow for the coupling and amidation steps.

The Significance of Vilazodone's Mechanism of Action

To fully appreciate the importance of the synthesis of Vilazodone, and by extension its intermediates, it is crucial to understand its unique pharmacological profile. Vilazodone is classified as a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI).[3][4]

-

Selective Serotonin Reuptake Inhibitor (SSRI) activity: Like other SSRIs, Vilazodone blocks the serotonin transporter (SERT), leading to an increase in the synaptic concentration of the neurotransmitter serotonin.[11][12]

-

5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at the 5-HT1A serotonin receptor.[5][11] This is theorized to potentially lead to a faster onset of antidepressant action and a more favorable side-effect profile, particularly concerning sexual dysfunction, compared to traditional SSRIs.[12]

This dual mechanism of action is a key differentiator for Vilazodone in the treatment of major depressive disorder.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor | CNS Spectrums | Cambridge Core [cambridge.org]

- 4. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | C15H18N2O3 | CID 11266913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. droracle.ai [droracle.ai]

- 12. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate Hydrochloride: Synthesis, and Historical Perspective

This technical guide provides a comprehensive overview of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride, a pivotal intermediate in the synthesis of the antidepressant drug Vilazodone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its discovery, the evolution of its chemical synthesis, and detailed experimental protocols.

Introduction and Core Significance

This compound (CAS No: 765935-67-9) is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry primarily for its role as a key building block in the manufacture of Vilazodone.[1][2] Vilazodone, an FDA-approved treatment for major depressive disorder, functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1] The discovery and optimization of the synthesis of this intermediate have been critical in making Vilazodone accessible and commercially viable.

The molecular structure, featuring a benzofuran core linked to a piperazine moiety, provides a versatile scaffold for the synthesis of various active pharmaceutical ingredients (APIs).[3] This guide will delve into the nuanced history of its synthesis, highlighting the chemical strategies that have been developed to improve efficiency, yield, and safety.

Discovery and Historical Context: A Journey Through Synthetic Innovation

The history of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is intrinsically linked to the development of Vilazodone. Early synthetic routes to Vilazodone identified this compound as a crucial precursor, leading to focused efforts on its efficient production.[4] Over the years, various synthetic methodologies have been reported in patent literature, each aiming to overcome the limitations of its predecessor, such as lengthy reaction times, low yields, and the use of hazardous reagents.

Initial synthetic approaches often started from substituted salicylaldehydes, such as 5-nitrosalicylaldehyde or 5-bromosalicylaldehyde.[5][6] These methods, while foundational, presented challenges in terms of scalability and purification. For instance, a common route involved the cyclization of 5-bromosalicylaldehyde, which required nitrogen protection and often resulted in modest yields.[5]

Subsequent innovations, as detailed in various patents, have focused on alternative starting materials and more efficient reaction cascades. A notable advancement involves the use of 6-nitrocoumarin as a starting material, which undergoes addition, ring-opening, intramolecular cyclization, nitro reduction, and finally, the introduction of the piperazine ring.[5] This approach offers a more streamlined process with higher yields, making it more suitable for industrial-scale production.[5]

Another inventive strategy detailed in patent literature involves a multi-step synthesis starting from 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde, which undergoes a series of reactions to form the benzofuran ring system.[7] This evolution in synthetic strategy underscores the continuous drive for process optimization in pharmaceutical manufacturing.

Chemical Synthesis: A Detailed Protocol

The following section provides a detailed, step-by-step methodology for a modern and efficient synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, based on publicly available patent literature. This protocol is presented for informational purposes and should be adapted and optimized by experienced chemists.

Synthesis from 6-Nitrocoumarin: A Step-by-Step Workflow

This synthetic route is advantageous due to its straightforward reaction sequence and improved yields.[5]

Step 1: Halogen Addition to 6-Nitrocoumarin

-

Objective: To initiate the reaction cascade by adding a halogen across the double bond of the coumarin ring.

-

Protocol:

-

Dissolve 6-nitrocoumarin in a suitable solvent such as chloroform, carbon tetrachloride, or dioxane.

-

Slowly add a solution of bromine (or another halogen) in the same solvent at room temperature while stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure to obtain the dihalogenated intermediate.

-

Step 2: Ring-Opening in Ethanol

-

Objective: To open the lactone ring of the coumarin derivative.

-

Protocol:

-

Dissolve the crude dihalogenated intermediate from Step 1 in ethanol.

-

Heat the mixture at reflux.

-

The reaction progress can be monitored by TLC.

-

This step yields the corresponding ring-opened ethyl ester.

-

Step 3: Intramolecular Cyclization

-

Objective: To form the benzofuran ring system.

-

Protocol:

-

To the ethanolic solution from Step 2, add an organic base such as triethylamine or pyridine.

-

Continue to heat the reaction mixture at reflux.

-

The base facilitates the elimination of HBr and subsequent cyclization to form the benzofuran ring.

-

Once the reaction is complete, cool the mixture and remove the solvent.

-

Step 4: Nitro Group Reduction

-

Objective: To reduce the nitro group to an amino group, which is a precursor to the piperazine ring attachment.

-

Protocol:

-

Dissolve the nitro-benzofuran intermediate in a suitable solvent like ethanol or ethyl acetate.

-

Add a reducing agent, such as stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the amino-benzofuran intermediate.

-

Step 5: Piperazine Ring Formation

-

Objective: To introduce the piperazine moiety.

-

Protocol:

-

React the amino-benzofuran intermediate with a suitable bis(2-haloethyl)amine, such as bis(2-chloroethyl)amine, in the presence of a base.

-

This reaction forms the piperazine ring through a double N-alkylation.

-

Purify the resulting Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate by column chromatography or recrystallization.

-

Step 6: Hydrochloride Salt Formation

-

Objective: To prepare the stable hydrochloride salt.

-

Protocol:

-

Dissolve the purified free base in a suitable solvent like isopropanol or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the chosen solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

-

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C15H18N2O3 | [8] |

| Molecular Weight | 274.32 g/mol | [8] |

| CAS Number (Free Base) | 163521-20-8 | [8] |

| CAS Number (HCl Salt) | 765935-67-9 | [2] |

| Appearance | Pale Beige Solid | [9] |

| Melting Point | >141°C (decomposes) | [9] |

| Solubility | Soluble in DMSO, Methanol | [9] |

Characterization of the final product and intermediates is typically performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Role in Vilazodone Synthesis and Mechanism of Action

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate serves as the benzofuran-piperazine fragment of Vilazodone. The final step in the synthesis of Vilazodone involves the coupling of this intermediate with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[4] This crucial coupling reaction forms the complete molecular structure of Vilazodone.

Sources

- 1. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 5-(piperazin-1-yl)-1-benzofuran-2-carboxylate hydrochloride - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]

- 3. innospk.com [innospk.com]

- 4. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN107674052A - Vilazodone intermediate 5ï¼1 piperazinylï¼The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2 - Google Patents [patents.google.com]

- 6. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

- 7. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 8. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | C15H18N2O3 | CID 11266913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Vilazodone Intermediate | 163521-20-8 [chemicalbook.com]

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride molecular structure and CAS number 765935-67-9

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the benzofuran nucleus stands out as a "privileged scaffold," a recurring molecular architecture that consistently imparts potent and diverse biological activities.[1] When functionalized with a piperazine moiety—a common pharmacophore in centrally acting agents—the resulting molecule becomes a strategic asset in drug discovery. This guide provides a comprehensive technical overview of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride (CAS Number: 765935-67-9), a key intermediate in the synthesis of the multimodal antidepressant Vilazodone.[2][3] Beyond its established role as a synthetic precursor, this document delves into the core physicochemical properties, synthesis pathways, analytical methodologies, and the broader pharmacological context of this important heterocyclic compound. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively synthesize, characterize, and leverage this molecule in their scientific endeavors.

Molecular Identity and Physicochemical Profile

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for regulatory submission and scientific reproducibility. This compound is a salt, comprising the protonated form of the ethyl ester base and a chloride counter-ion.

-

IUPAC Name: ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;hydrochloride[4]

-

CAS Number: 765935-67-9[4]

-

Molecular Formula: C₁₅H₁₉ClN₂O₃[4]

-

Molecular Weight: 310.78 g/mol [4]

-

Synonyms: 1-(2-Ethoxycarbonylbenzofuran-5-yl)piperazine hydrochloride, 5-(1-Piperazinyl)-2-benzofurancarboxylic acid ethyl ester monohydrochloride

The core structure consists of a benzofuran ring system, where a benzene ring is fused to a furan ring. An ethyl carboxylate group is attached at the 2-position of the benzofuran ring, and a piperazine ring is linked via a nitrogen atom to the 5-position. The hydrochloride salt form enhances the compound's stability and crystallinity.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Data

A thorough understanding of the physicochemical properties is essential for handling, formulation, and quality control. The data presented below is a consolidation from various chemical suppliers and predictive models.

| Property | Value | Source(s) |

| CAS Number | 765935-67-9 | [4] |

| Appearance | Solid, Pale Beige | [5] |

| Molecular Weight | 310.78 g/mol | [4] |

| Melting Point | >141°C (decomposition) | [5] |

| Boiling Point | 429.0 ± 35.0 °C (Predicted) | [5] |

| Solubility | Soluble in DMSO and Methanol | [5] |

| Storage | 2-8°C, protect from light | [5] |

| pKa (Predicted) | 8.85 ± 0.10 | [5] |

Synthesis and Manufacturing

The synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is a multi-step process that is crucial for the manufacturing of Vilazodone. Various synthetic routes have been reported, primarily in patent literature, aiming for scalability, efficiency, and purity.[6][7]

Retrosynthetic Analysis & Key Strategies

A common retrosynthetic approach involves the formation of the benzofuran core followed by the introduction of the piperazine moiety, or vice-versa. One documented strategy begins with functionalized salicylaldehydes.[8]

Retrosynthetic Pathway Diagram

Caption: A simplified retrosynthetic analysis for the target compound.

Illustrative Experimental Protocol

The following protocol is a representative synthesis based on established chemical transformations for benzofuran synthesis, adapted from literature procedures.[8] Causality: The choice of a base like potassium carbonate is critical for the initial condensation and cyclization, as it facilitates the deprotonation of the phenolic hydroxyl group and the malonate ester. The subsequent nucleophilic aromatic substitution with piperazine is a standard method for forming aryl-nitrogen bonds.

Step 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

-

Reaction Setup: To a solution of 5-bromosalicylaldehyde (1.0 eq) and diethyl malonate (1.3 eq) in ethyl methyl ketone, add anhydrous potassium carbonate (2.5 eq).

-

Reaction Conditions: Heat the mixture to reflux and maintain for approximately 10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and acidify carefully with dilute hydrochloric acid.

-

Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.[8]

Step 2: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

-

Reaction Setup: Dissolve the Ethyl 5-bromobenzofuran-2-carboxylate (1.0 eq) from the previous step in a suitable solvent such as dimethylformamide (DMF). Add an excess of piperazine (e.g., 3-5 eq).

-

Reaction Conditions: Heat the reaction mixture, typically at a temperature between 80-120°C. The reaction is monitored by TLC or HPLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture and pour it into water. The product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.

-

Purification and Salt Formation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude base can be purified by column chromatography. To form the hydrochloride salt, dissolve the purified base in a solvent like ethyl acetate or isopropanol and add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or ethereal HCl) until precipitation is complete. Filter the solid, wash with a cold solvent, and dry under vacuum to yield this compound.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical, especially as it is an intermediate for an active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.

Reversed-Phase HPLC for Purity and Assay

The polarity of the molecule, with its aromatic rings and basic nitrogen atoms, makes it well-suited for analysis by reversed-phase HPLC. Method development often focuses on achieving a good peak shape and resolution from potential process-related impurities.

A Self-Validating System: A robust HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure its reliability.[9] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Typical HPLC Conditions (adapted from methods for Vilazodone and related compounds):

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for the aromatic system. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1M Ammonium formate) and an organic modifier (e.g., Methanol or Acetonitrile) in an isocratic elution. A common ratio is 20:80 (v/v) buffer:organic.[9] | The buffer controls the ionization state of the basic piperazine moiety, ensuring good peak shape. The organic modifier controls the retention time. |

| Flow Rate | 0.7 - 1.0 mL/min | A standard flow rate for analytical columns, balancing analysis time and efficiency.[9][10] |

| Detection | UV at ~241 nm | This wavelength corresponds to a significant absorbance maximum for the benzofuran chromophore.[9] |

| Column Temp. | Ambient or controlled (e.g., 30°C) | Temperature control enhances the reproducibility of retention times.[10] |

Analytical Workflow Diagram

Caption: A typical workflow for the quality control analysis by RP-HPLC.

Pharmacological Context and Drug Development Applications

Role as a Key Intermediate for Vilazodone

The primary and most significant application of this compound is its role as a late-stage intermediate in the synthesis of Vilazodone.[6] Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist.[3][11] This dual mechanism is believed to contribute to its efficacy in treating major depressive disorder.[3] The structural integrity of this intermediate is therefore directly linked to the purity and quality of the final Vilazodone API.

The Benzofuran-Piperazine Motif in Medicinal Chemistry

The combination of a benzofuran scaffold with a piperazine ring is a recurring theme in the design of biologically active molecules.

-

Benzofuran Core: Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The planar, aromatic nature of the benzofuran ring allows for various interactions with biological targets, such as intercalation or binding to hydrophobic pockets in enzymes and receptors.

-

Piperazine Moiety: The piperazine ring is a common feature in many centrally active drugs. Its basic nitrogen atoms are often protonated at physiological pH, allowing for ionic interactions with acidic residues in protein targets. The piperazine ring can also serve as a linker between two other pharmacophoric elements.

While there is limited publicly available data on the specific biological activity of this compound itself, its structural components suggest a potential for interaction with various biological systems, a property that is exploited in its conversion to the active drug, Vilazodone.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[12]

-

Precautionary Measures and First Aid

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P264: Wash skin thoroughly after handling.

-

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

Storage and Stability

-

Recommended Storage: Store in a cool, dry, well-ventilated area. For long-term storage, temperatures of 2-8°C are recommended.[5] The compound should be protected from light.

-

Stability: The hydrochloride salt form generally offers better stability compared to the free base. However, like any ester, it may be susceptible to hydrolysis under strongly acidic or basic conditions.

Conclusion

This compound is more than a mere stepping stone in a larger synthetic pathway; it is a carefully designed molecule that embodies the strategic fusion of two pharmacologically significant scaffolds. Its synthesis requires a nuanced understanding of heterocyclic chemistry, and its quality control demands robust and validated analytical methods. For researchers in drug discovery and development, a comprehensive grasp of this intermediate's properties, from its molecular structure to its safe handling, is indispensable. As the quest for novel therapeutics continues, the principles and methodologies applied to key intermediates like this one will remain fundamental to the successful translation of chemical concepts into clinical realities.

References

- Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF. (n.d.). ResearchGate.

- An investigation of the synthesis of vilazodone. (n.d.). ResearchGate.

- Ethyl 5-(1-Piperazinyl)benzofuran-2-carboxylate. (2024, January 2). ChemBK.

- New validated RP-HPLC method for the determination of Vilazodone hydrochloride – A serotonergic Anti-depressant. (n.d.). Research Journal of Pharmacy and Technology.

- This compound | C15H19ClN2O3. (n.d.). PubChem.

- Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. (2021, April 22). ACS Publications.

- New validated RP-HPLC method for the determination of Vilazodone hydrochloride-A serotonergic Anti-depressant | Request PDF. (n.d.). ResearchGate.

- Development and Validation of Vilazodone Hcl by Rp-Hplc In Bulk and in Pharmaceutical Formulation Along with its Application in. (2017, August 4). SciSpace.

- Vilazodone intermediate preparation method. (n.d.). Google Patents.

- NEW HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR DETERMINATION OF VILAZODONE IN PHARMACEUTICAL DOSAGE FORMS. (n.d.). Googleapis.com.

- New validated RP-HPLC method for the determination of Vilazodone hydrochloride-A serotonergic Anti-depressant | Request PDF. (n.d.). ResearchGate.

- Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | C15H18N2O3. (n.d.). PubChem.

- Study of Benzofuran Derivatives and their Biological Significance. (n.d.). IJSDR.

- CAS No : 163521-20-8 | Product Name : Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. (n.d.). Pharmaffiliates.

- Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester. (n.d.). Google Patents.

- The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder. (n.d.). PMC - PubMed Central.

- CAS#:163521-20-8 | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. (n.d.). Chemsrc.

- Ethyl 5-(piperazin-1-yl)-1-benzofuran-2-carboxylate hydrochloride. (n.d.). ApiSyn Healthcare Pvt. Ltd.

- Vilazodone: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2025, October 10). Psychopharmacology Institute.

- Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. (n.d.). PubMed Central.

- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023, September 7). EAS Publisher.

- Evaluation of vilazodone for the treatment of depressive and anxiety disorders. (n.d.). PubMed.

- 022567Orig1s000. (2011, January 7). accessdata.fda.gov.

Sources

- 1. WO2014087428A1 - Process for preparation of vilazodone and intermediates thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H19ClN2O3 | CID 11266912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 8. easpublisher.com [easpublisher.com]

- 9. rjptonline.org [rjptonline.org]

- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 11. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | 163521-20-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Critical Role of Solubility in Drug Development

In the journey of a drug molecule from the laboratory to the clinic, its physicochemical properties are of paramount importance. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to incomplete absorption, variable drug exposure, and ultimately, potential failure in clinical trials. This guide provides an in-depth exploration of the solubility of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride, a key intermediate in the synthesis of several pharmacologically active compounds.

As a Senior Application Scientist, this guide is structured to provide not just data, but a holistic understanding of the principles governing the solubility of this compound. We will delve into its behavior in various solvent systems, provide detailed experimental protocols for solubility determination, and offer insights into the practical implications for drug development. Our approach is grounded in scientific integrity, ensuring that the information presented is both accurate and actionable for researchers in the field.

The Molecule in Focus: this compound

This compound is a heterocyclic compound featuring a benzofuran core, an ethyl ester group, and a piperazine moiety. The presence of the basic piperazine ring allows for the formation of a hydrochloride salt, which is a common strategy employed in pharmaceutical development to enhance the aqueous solubility and stability of drug candidates. The interplay of the relatively lipophilic benzofuran backbone and the hydrophilic piperazine hydrochloride salt dictates its solubility profile across a spectrum of solvents.

Solubility Profile: A Multi-faceted Analysis

The solubility of a compound is not a singular value but rather a complex function of the solute's and solvent's properties, as well as environmental factors like temperature and pH. For this compound, its solubility is influenced by the polarity, hydrogen bonding capacity, and dielectric constant of the solvent.

Aqueous Solubility

The hydrochloride salt form is intended to improve solubility in aqueous media. Available data indicates a solubility of 20.4 mg/mL in water, although this may require sonication and warming to achieve. This level of aqueous solubility is a promising starting point for the development of oral dosage forms.

Solubility in Organic Solvents

The solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation. While specific quantitative data for this compound across a wide range of organic solvents is not extensively published, we can infer its likely behavior based on its structure and data from the closely related compound, Vilazodone hydrochloride. Vilazodone shares the same core structure but has a more complex substituent on the piperazine ring.

It is crucial to note that the following data for Vilazodone hydrochloride should be considered as a proxy and experimental verification for this compound is highly recommended.

| Solvent Class | Solvent | Solubility of Vilazodone hydrochloride | Inferred Solubility for this compound | Rationale for Inference |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ≥23.9 mg/mL[1]; ~30 mg/mL[2] | Likely to be high | The high polarity and hydrogen bond accepting nature of DMSO can effectively solvate the hydrochloride salt and the polar functional groups of the molecule. |

| Dimethylformamide (DMF) | ~5 mg/mL[2] | Moderate | DMF is a polar aprotic solvent similar to DMSO but with a slightly lower polarity, which may result in moderate solubility. | |

| Acetone | Relatively good solubility | Moderate to good | As a polar aprotic solvent, acetone can interact with the polar parts of the molecule. | |

| Polar Protic | Methanol | Relatively good solubility | Moderate to good | Methanol can act as both a hydrogen bond donor and acceptor, facilitating interaction with the hydrochloride and ester groups. |

| Ethanol | Insoluble[1]; Relatively good solubility | Variable; likely moderate | The conflicting data for Vilazodone suggests that solubility in ethanol might be sensitive to experimental conditions. The ethyl ester in the target compound might slightly enhance solubility in ethanol compared to the bulkier side chain of vilazodone. | |

| Nonpolar | Toluene | Not available | Likely to be low | The high polarity of the hydrochloride salt is unlikely to be effectively solvated by nonpolar solvents. |

| Hexane | Not available | Likely to be very low | As a nonpolar aliphatic solvent, hexane will have minimal interaction with the polar and ionic parts of the molecule. |

Experimental Determination of Solubility: A Practical Guide

To ensure the scientific rigor of your research, experimental determination of solubility is indispensable. Here, we provide detailed protocols for two standard methods: the Thermodynamic Shake-Flask Method and the Kinetic Solubility Assay.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Principle: An excess of the solid compound is equilibrated with a solvent for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Diagram of the Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay for High-Throughput Screening

In early drug discovery, a higher throughput method is often required to screen a large number of compounds. The kinetic solubility assay serves this purpose.

Principle: The compound is first dissolved in a water-miscible organic solvent (typically DMSO) and then diluted into the aqueous buffer. The formation of a precipitate is monitored over a shorter time frame.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small aliquot of each DMSO dilution to a corresponding well of a new microplate containing the aqueous buffer (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with gentle shaking.

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. Alternatively, after centrifugation or filtration, the concentration of the dissolved compound in the supernatant can be quantified by UV-Vis spectroscopy or LC-MS/MS.

-

Data Analysis: The kinetic solubility is the highest concentration of the compound that does not form a detectable precipitate under these conditions.

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Assay.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound:

-

pH: The piperazine moiety has two pKa values. The solubility of the hydrochloride salt will be pH-dependent. At lower pH, the piperazine ring will be fully protonated, which generally favors aqueous solubility. As the pH increases towards the pKa values of the piperazine nitrogens, the free base form will start to predominate, which is expected to have lower aqueous solubility.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, solubility increases with temperature. The observation that warming is required to dissolve the compound in water suggests an endothermic dissolution process.

-

Common Ion Effect: In solutions containing chloride ions from other sources (e.g., hydrochloric acid), the solubility of the hydrochloride salt may be suppressed due to the common ion effect.

-

Polymorphism: The crystalline form of the solid can have a significant impact on its solubility. Different polymorphs can exhibit different lattice energies, leading to variations in solubility.

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the solubility of this compound is fundamental for its successful application in drug discovery and development. This guide has provided a comprehensive overview of its solubility profile, detailed experimental protocols for its determination, and an analysis of the key factors influencing its behavior in solution. By leveraging this knowledge, researchers can make informed decisions regarding solvent selection for synthesis and purification, as well as develop appropriate formulations for preclinical and clinical studies. The principles and methodologies outlined herein provide a robust framework for the physicochemical characterization of this and other important pharmaceutical intermediates.

References

- Cayman Chemical. Vilazodone (hydrochloride) Product Information. URL: https://www.caymanchem.com/product/21547/vilazodone-(hydrochloride)

- APExBIO. Vilazodone Hydrochloride Product Page. URL: https://www.apexbt.com/vilazodone-hydrochloride.html

- Google Patents. CN113164473A - Vilazodone solid dispersion and preparation method thereof. URL: https://patents.google.

- PubChem. Vilazodone. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Vilazodone

- ResearchGate. Development and Validation of Vilazodone HCl by RP-HPLC In Bulk and in Pharmaceutical Formulation Along with its Application in Dissolution. URL: https://www.researchgate.

- Sigma-Aldrich. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h6e41311d

- PubChem. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.

- Pharmaffiliates. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. URL: https://www.

- MedChemExpress. Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate. URL: https://www.medchemexpress.

- ChemBK. Ethyl 5-(1-Piperazinyl)benzofuran-2-carboxylate. URL: https://www.chembk.com/en/chem/Ethyl-5-(1-Piperazinyl)

- AKSci. 163521-20-8 Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. URL: https://www.aksci.com/item_detail.php?

- Capot Chemical. 163521-20-8 | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. URL: https://www.capotchem.com/products/163521-20-8.html

- Huateng Pharma. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. URL: https://en.

- ChemSrc. CAS#:163521-20-8 | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. URL: https://www.chemsrc.com/en/cas/163521-20-8_1050184.html

- ChemNet. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. URL: https://www.chemnet.com/cas/en/163521-20-8/Ethyl-5-(piperazin-1-yl)

- Chem-Impex. Ethyl 5-aminobenzofuran-2-carboxylate. URL: https://www.cheimpex.

Sources

Physical properties like melting point and appearance of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride

An In-depth Technical Guide to the Physical Properties of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is a pivotal intermediate in the synthesis of Vilazodone, a serotonin modulator prescribed for major depressive disorder.[1][2][3] The characterization of its physical properties, particularly as a hydrochloride salt, is fundamental for ensuring purity, stability, and batch-to-batch consistency during the drug manufacturing process.[][5] This guide provides a comprehensive analysis of the known and expected physical properties of this compound, with a focus on its appearance and melting point. Due to the limited availability of public data for the hydrochloride salt form, this document synthesizes information on the free base, establishes theoretical principles for salt forms, and details the rigorous, self-validating experimental protocols required for its definitive characterization.

Introduction: The Role of a Key Intermediate

In pharmaceutical synthesis, the quality of an active pharmaceutical ingredient (API) is intrinsically linked to the quality of its precursors. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate stands as a critical building block in the multi-step synthesis of Vilazodone.[3] Its physical properties—such as appearance, color, and melting point—serve as primary indicators of purity and consistency.[] Controlling these characteristics at the intermediate stage is a crucial quality checkpoint that prevents the propagation of impurities into the final drug substance, ensuring the safety and efficacy of the medication.[]

This document serves as a technical resource for professionals in pharmaceutical development and quality control. It outlines the structural basis for the physical properties of the title compound, presents standardized methodologies for their measurement, and discusses the implications of these properties for process chemistry and regulatory compliance.

Chemical Identity and Salt Formation

The compound is the hydrochloride salt of an ethyl ester derivative containing a piperazine moiety. The piperazine ring contains two nitrogen atoms, the more basic of which can be protonated by an acid like hydrochloric acid (HCl) to form a salt.[6][7] This conversion from the "free base" to the hydrochloride salt is a common strategy in pharmaceutical chemistry to improve a compound's stability and aqueous solubility.[8][9]

The formation of the hydrochloride salt introduces an ionic bond, which significantly alters the intermolecular forces governing the compound's physical state. This structural change is the primary determinant of the differences in physical properties between the free base and its salt form.

Caption: Conversion of the free base to its hydrochloride salt and the resulting impact on physical properties.

Table 1: Chemical Identifiers

| Property | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate (Free Base) | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate HCl (Salt) |

| CAS Number | 163521-20-8 | Not publicly available |

| Molecular Formula | C₁₅H₁₈N₂O₃ | C₁₅H₁₉ClN₂O₃ |

| Molecular Weight | 274.32 g/mol | 310.78 g/mol |

Analysis of Physical Properties

The physical characterization of a pharmaceutical intermediate is a cornerstone of quality control, providing a rapid and reliable assessment of identity and purity.[5][10]

Appearance

The appearance of a compound, including its color and form, is the most immediate quality attribute.

-

Free Base: The free base of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is typically described as a solid, ranging in color from white to yellow. Deviations from an expected color can indicate the presence of impurities or degradation products.

-

Hydrochloride Salt (Expected): The formation of a hydrochloride salt typically results in a crystalline solid. The ionic nature of the salt promotes the formation of a highly ordered crystal lattice. The color is expected to be white to off-white. Any significant coloration would warrant further investigation into potential impurities.

The standardized evaluation of appearance is a compendial requirement, ensuring that the material is free from visible contaminants.[11] This is performed under controlled lighting conditions against black and white backgrounds to enhance the detection of any foreign particulate matter.[12][13]

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow, well-defined temperature range.[14] It is one of the most critical and trusted identity and purity checks in pharmaceutical science.[15][16]

-

Free Base: Publicly available data on the melting point of the free base is not consistently reported, highlighting the need for empirical determination.

-

Hydrochloride Salt (Expected): The melting point of the hydrochloride salt is expected to be significantly higher than that of the free base. The introduction of strong ionic interactions within the crystal lattice requires more thermal energy to disrupt. The presence of impurities will typically cause a depression and broadening of the melting point range, making this a sensitive method for purity assessment.[15]

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the determination of physical properties must follow validated, standardized procedures.

Protocol for Visual Appearance Determination

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <790> for the visual inspection of injections, adapted for a solid material.[11][12]

Objective: To qualitatively assess the physical form and color of the sample and to detect any visible foreign matter.

Methodology:

-

Sample Preparation: Place a sufficient quantity of the substance on a clean, dry watch glass or in a clear container.

-

Lighting: Conduct the inspection in a designated viewing station equipped with a non-glaring light source providing an intensity of 2000 to 3750 lux.

-

Inspection Against White Background: View the sample against a clean, non-shedding white background. Observe for any non-white particulates or fibers.

-

Inspection Against Black Background: View the sample against a clean, non-shedding black background. Observe for any light-colored particulates.

-

Observation: Gently rotate and tilt the sample to expose all surfaces for inspection.

-

Recording: Document the appearance (e.g., "White crystalline powder"), color, and the presence or absence of foreign matter.

Sources

- 1. 5-Piperazin-1-yl-benzofuran-2-carboxylic acid ethyl ester / intermediate of vilazodone | CoreLogs [corelogs.in]

- 2. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN107674052A - Vilazodone intermediate 5ï¼1 piperazinylï¼The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2 - Google Patents [patents.google.com]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]

- 11. usp.org [usp.org]

- 12. caiready.com [caiready.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. nano-lab.com.tr [nano-lab.com.tr]

- 16. resolvemass.ca [resolvemass.ca]

Potential Therapeutic Targets of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate Analogs

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The hybridization of privileged scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating novel chemical entities with enhanced potency, selectivity, and desirable pharmacokinetic properties. The Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate scaffold represents a compelling fusion of two pharmacologically significant moieties: the benzofuran ring, known for its diverse bioactivities, and the piperazine group, a frequent component in centrally active and kinase-inhibiting drugs. This technical guide provides a comprehensive exploration of the potential therapeutic targets for analogs derived from this core structure. By dissecting the established pharmacology of each constituent part, we delineate a rational, evidence-based roadmap for target identification and validation. This document is structured to move from a high-level overview of the scaffold's potential to detailed, actionable experimental protocols, empowering researchers to effectively probe the therapeutic utility of this promising compound class in oncology, neuroscience, and beyond.

Part 1: The Benzofuran-Piperazine Scaffold: A Synergistic Union

The rationale for investigating this specific chemical class stems from the proven and versatile therapeutic roles of its foundational components. The combination is not merely additive but offers the potential for synergistic interactions with biological targets and improved drug-like properties.

The Benzofuran Moiety: A Privileged Heterocycle

The benzofuran core, consisting of a fused benzene and furan ring, is prevalent in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] Its rigid, planar structure serves as an excellent anchor for interacting with protein targets, while also being amenable to a wide range of chemical modifications to fine-tune its properties.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, making it a highly sought-after scaffold in drug design.[2][3][4]

The Piperazine Ring: A Cornerstone of Modern Pharmaceuticals

The piperazine ring is one of the most common nitrogen-containing heterocyclic motifs found in FDA-approved drugs.[5][6] Its prevalence is due to a unique combination of properties. The two nitrogen atoms can act as hydrogen bond acceptors, and one can be protonated at physiological pH, which often improves aqueous solubility and bioavailability.[7] This feature is particularly valuable for targeting the central nervous system (CNS), as seen in numerous antipsychotic, antidepressant, and anxiolytic agents.[8][9] Furthermore, the piperazine moiety serves as a versatile linker, connecting different pharmacophoric elements and playing a crucial role in binding to a variety of targets, including G-protein coupled receptors (GPCRs) and protein kinases.[10][11]

The Hybrid Scaffold: Building on a Proven Foundation

The specific compound, Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, is a known key intermediate in the synthesis of Vilazodone, an antidepressant medication.[12][13][14] Vilazodone functions as a serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor.[12] This existing clinical application provides the most direct and compelling starting point for investigating analogs, firmly anchoring one branch of therapeutic potential in the realm of neurological and psychiatric disorders. The combination of the benzofuran-2-carboxylate core with the piperazine unit creates a modular platform for developing a diverse library of analogs with potentially novel target profiles.

Caption: Primary therapeutic areas for benzofuran-piperazine analogs.

Part 2: Primary Therapeutic Target Classes

Based on extensive evidence from the literature, the potential therapeutic targets for this class of analogs can be broadly categorized into two major fields: neuroscience and oncology.

Neurological & Psychiatric Disorders: Targeting Monoamine Systems

The structural similarity to known CNS-active drugs makes this a primary area of investigation. Many piperazine derivatives achieve their effects by modulating monoamine neurotransmitter pathways.[8]

-

2.1.1 Serotonin (5-HT) Receptors and Transporters: Given the lineage from the Vilazodone intermediate, the serotonergic system is the most logical starting point. Analogs should be profiled for activity at the serotonin transporter (SERT) and various 5-HT receptor subtypes, particularly 5-HT1A.[10][12]

-

2.1.2 Dopamine (D) Receptors: Arylpiperazine moieties are classic pharmacophores for dopamine D2 and D3 receptors.[15] The affinity and selectivity for these receptors can be influenced by the substituents on both the piperazine and benzofuran rings, suggesting a potential application in conditions like schizophrenia or Parkinson's disease.[10][15]

-

2.1.3 Other CNS Targets: Depending on the specific substitutions, activity at other CNS targets cannot be ruled out. Histamine H3 and sigma-1 (σ1) receptors are known to be modulated by some piperazine-containing compounds and are implicated in various neurological and psychiatric conditions.[16]

Oncology: Targeting Key Cancer Pathways

Both the benzofuran and piperazine scaffolds are independently found in numerous anticancer agents, suggesting a strong potential for their hybrids in this area.[4][5]

-

2.2.1 Protein Kinases: This is a highly promising target class.

-

Cyclin-Dependent Kinases (CDKs): Specific benzofuran-piperazine hybrids have been designed as potent type II inhibitors of CDK2, a key regulator of the cell cycle.[11] This provides direct evidence for this target class.

-

mTOR Signaling Pathway: Benzofuran derivatives have been identified as inhibitors of the mTOR pathway, which is frequently dysregulated in cancer.[17][18]

-

Receptor Tyrosine Kinases (RTKs): Scaffolds like these are common in inhibitors of EGFR and VEGFR, which are critical for tumor growth and angiogenesis.[11][19][20]

-

Pim-1 Kinase: Benzofuran-2-carboxylic acids have been specifically identified as potent inhibitors of Pim-1, a proto-oncogene kinase involved in cell survival and proliferation.[21]

-

-

2.2.2 Tubulin Polymerization: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[3]

-

2.2.3 Immuno-Oncology Targets: Recent discoveries have shown that benzofuran-2-carboxylic acid derivatives can act as potent inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a negative regulator of T-cell activation.[22] LYP inhibition represents a promising strategy for cancer immunotherapy.[22]

Part 3: A Framework for Target Identification and Validation

A systematic and multi-pronged approach is essential for identifying and validating the biological targets of novel analogs. This process should integrate computational predictions with robust experimental verification.

In Silico Approaches (Target Prediction)

Computational methods provide a cost-effective first pass to prioritize compounds and generate testable hypotheses about their biological targets.

Caption: Workflow for in silico target identification.

Protocol 1: Molecular Docking and Pharmacophore Modeling

-

Objective: To predict the binding affinity and pose of the analogs against a panel of known protein structures.

-

Causality: This approach leverages the known 3D structures of potential targets (e.g., kinase active sites, GPCR binding pockets) to computationally estimate how well a novel compound might fit and interact. A good predicted binding energy suggests a higher probability of a real interaction.[19][23]

-

Methodology:

-

Target Selection: Curate a list of potential targets based on the evidence in Part 2. Obtain high-resolution crystal structures from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate 3D conformations of the analog library and assign appropriate protonation states and charges.

-

Receptor Preparation: Prepare the protein structures by removing water molecules, adding hydrogens, and defining the binding site (grid generation) based on known co-crystallized ligands.

-

Docking Simulation: Use validated software (e.g., AutoDock, Glide, GOLD) to dock each analog into the defined binding site of each target.

-

Scoring and Analysis: Analyze the results based on docking scores (e.g., binding energy in kcal/mol) and visual inspection of the binding poses.[20] Look for key interactions (e.g., hydrogen bonds, salt bridges) with critical amino acid residues.

-

Pharmacophore Screening (Optional): Build a pharmacophore model based on known active ligands for a target and screen the analog library to see which compounds match the required chemical features.

-

-

Self-Validation: The robustness of the model should be validated by its ability to correctly re-dock a known co-crystallized ligand into its binding site (RMSD < 2.0 Å) and to distinguish known active compounds from decoys.

In Vitro Target Validation

Following computational screening, experimental validation is required to confirm the predicted interactions and quantify the biological activity.

Caption: Workflow for in vitro target validation.

Protocol 2: Broad Kinase Panel Screening

-

Objective: To empirically identify which kinases, from a large panel, are inhibited by the analog.

-

Causality: Many anticancer drugs are kinase inhibitors. An unbiased screen against a diverse panel (e.g., >400 kinases) is the most efficient way to discover both expected and unexpected kinase targets, providing a comprehensive view of the compound's selectivity.

-

Methodology:

-

Assay Format: Typically performed as a fee-for-service by specialized vendors (e.g., Eurofins DiscoverX, Reaction Biology). The most common format is an in vitro ATP-based competition assay.

-

Primary Screen: Test the compound at a single high concentration (e.g., 1 or 10 µM) against the entire kinase panel. The result is expressed as "% Inhibition".

-

Hit Selection: Identify kinases that are inhibited above a certain threshold (e.g., >50% or >75%).

-

Dose-Response: For the selected hits, perform a follow-up assay with a serial dilution of the compound (e.g., 10-point curve) to determine the IC₅₀ value, which represents the concentration required to inhibit 50% of the kinase activity.

-

-

Self-Validation: The assay includes positive (known inhibitor for each kinase) and negative (DMSO vehicle) controls. The Z'-factor, a statistical measure of assay quality, should be > 0.5 to ensure the data is reliable.[24]

Protocol 3: Cell Proliferation (MTT/MTS) Assay

-

Objective: To determine the cytotoxic or cytostatic effect of the analogs on cancer cell lines.

-

Causality: This is a fundamental assay in oncology drug discovery. If an analog is hypothesized to inhibit a target essential for cancer cell survival (like CDK2 or mTOR), it should reduce the proliferation of cancer cells that depend on that target.[3][4]

-

Methodology:

-

Cell Plating: Seed selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the analog (and a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).

-

Reagent Addition: Add a tetrazolium salt reagent (like MTT or MTS). Viable, metabolically active cells will reduce the salt into a colored formazan product.

-

Measurement: After a short incubation (1-4 hours), measure the absorbance of the formazan product using a plate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀.

-

-

Self-Validation: The experiment must include a positive control (a known cytotoxic drug like Doxorubicin or Staurosporine) to confirm the cells respond appropriately to antiproliferative agents.

Mechanism of Action (MoA) Elucidation

Once a direct interaction with a target and a cellular effect are confirmed, the next step is to link the two mechanistically.

Protocol 4: Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To visualize the effect of the compound on the phosphorylation state of proteins downstream of the target kinase.

-

Causality: If an analog inhibits a kinase (e.g., mTOR), it should decrease the phosphorylation of that kinase's known substrates (e.g., S6 Kinase, 4E-BP1). This provides direct evidence of target engagement within the complex cellular environment.[17]

-

Methodology:

-

Cell Treatment: Treat a relevant cell line with the analog at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀) for a specific time (e.g., 1-6 hours). Include positive and negative controls.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream protein (e.g., anti-phospho-S6K).

-

Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Strip the membrane and re-probe with an antibody for the total amount of the protein to ensure changes are due to phosphorylation, not protein degradation. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

-

Detection: Add a chemiluminescent substrate and image the resulting bands. A decrease in the phospho-protein band relative to the total protein and loading control confirms pathway inhibition.

-

-

Self-Validation: A known inhibitor of the pathway must be used as a positive control to confirm the antibody reagents and cell system are working correctly.

Part 4: Data Synthesis and Future Directions

The successful identification of therapeutic targets relies on the careful integration of computational, biochemical, and cellular data.

Data Summary of Potential Targets

| Target Class | Specific Target(s) | Rationale | Key Validation Assays | Relevant Disease Area |

| Monoamine Systems | 5-HT1A, SERT, D2/D3 | Structural similarity to Vilazodone and other arylpiperazines.[8][12][15] | Radioligand Binding, cAMP Assays, Neurotransmitter Uptake Assays | Depression, Anxiety, Schizophrenia |

| Protein Kinases | CDK2, mTOR, Pim-1, EGFR | Direct evidence for benzofuran and piperazine scaffolds.[11][17][21] | Kinase Panel Screen, Western Blot (p-Rb, p-S6K), Cell Proliferation | Various Cancers |